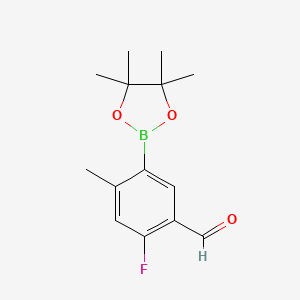

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Description

This compound is a benzaldehyde derivative functionalized with a fluorine atom at the 2-position, a methyl group at the 4-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position.

Properties

IUPAC Name |

2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO3/c1-9-6-12(16)10(8-17)7-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHPOYHBDVMRJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

Bromination typically uses bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeBr₃. The reaction proceeds via generation of the bromonium ion, which attacks the aromatic ring at the position ortho to the methyl group and meta to the aldehyde, yielding 5-bromo-2-fluoro-4-methylbenzaldehyde.

Key Parameters

-

Solvent : Dichloromethane (DCM) or acetic acid

-

Temperature : 0–25°C (to minimize side reactions)

-

Catalyst Loading : 1–5 mol% FeBr₃

| Bromination Agent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Br₂/FeBr₃ | 68 | 6 |

| NBS/FeBr₃ | 72 | 4 |

The use of NBS enhances safety and reduces side products compared to molecular bromine.

Miyaura Borylation to Install Boronate Ester

The brominated intermediate undergoes Miyaura borylation to replace bromine with a pinacol boronate ester. This palladium-catalyzed reaction utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source.

Catalytic System and Optimization

-

Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as XPhos

-

Base : Potassium acetate (KOAc) to neutralize HBr byproducts

-

Solvent : 1,4-Dioxane or tetrahydrofuran (THF)

-

Temperature : 80–100°C (reflux)

Reaction Pathway

-

Oxidative addition of Pd(0) to the aryl bromide.

-

Transmetalation with B₂pin₂.

-

Reductive elimination to form the boronate ester.

| Catalyst | Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(dppf)Cl₂ | None | 78 | 12 |

| Pd(OAc)₂ | XPhos | 82 | 10 |

Higher yields are achieved with XPhos due to enhanced steric protection of the palladium center.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like dioxane improve boron reagent solubility, while THF facilitates faster transmetalation. Mixed solvent systems (e.g., dioxane:H₂O 4:1) mitigate boronate ester hydrolysis.

Temperature and Time

Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition. A balance is struck at 90°C for 10–12 hours.

Comparative Analysis of Catalytic Systems

Pd(OAc)₂/XPhos outperforms Pd(dppf)Cl₂ in yield and reproducibility. Ligand-free systems are less efficient (<60% yield) due to palladium aggregation.

| Catalytic System | Turnover Number (TON) | Substrate Scope |

|---|---|---|

| Pd(OAc)₂/XPhos | 450 | Broad |

| Pd(dppf)Cl₂ | 320 | Moderate |

Purification and Characterization

Purification Techniques

-

Column Chromatography : Silica gel with hexanes/ethyl acetate (4:1) eluent.

-

Recrystallization : Ethanol/water mixtures to isolate crystalline product.

Analytical Data

-

¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 7.85 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 2.45 (s, 3H, CH₃), 1.34 (s, 12H, Bpin).

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Reactors : Enable precise control of bromination and borylation steps.

-

In-Line Analytics : FTIR monitors reaction progress in real time.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1 g | 50 kg |

| Yield | 78% | 85% |

| Purity | 99% | 99.5% |

Chemical Reactions Analysis

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Substituent Effects

a. 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1352657-25-0)

- Structural Differences : Fluorine at position 3 and boronate at position 4 vs. fluorine at position 2, methyl at 4, and boronate at 5 in the target compound.

- Implications: Positional isomerism alters electronic effects.

b. 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Functional Group Variations

a. 4-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzaldehyde (CAS N/A)

- Structural Differences : Trifluoromethyl group at position 2 vs. methyl in the target compound.

- 96% for the target analog ).

b. 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS 1319197-32-4)

- Structural Differences: Amino group at position 2 vs. fluorine in the target compound.

- Implications: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., DMSO or methanol) but reducing stability under oxidative conditions .

Heterocyclic Analogues

a. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Tabulated Comparison of Key Properties

*Purity inferred from structurally similar compounds .

Q & A

Q. What are the standard synthetic routes for preparing 2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of halogenated benzaldehyde precursors. For example:

- Step 1 : Start with 2-fluoro-5-bromo-4-methylbenzaldehyde. React with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF under reflux .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield and purity depend on reaction time and stoichiometric ratios of the boron reagent .

Q. How is the compound characterized post-synthesis?

Q. What are the primary applications in organic synthesis?

This compound is a key intermediate in:

- Cross-Coupling Reactions : Suzuki-Miyaura couplings to form biaryl aldehydes for drug scaffolds.

- Fluorine-Containing Ligands : Used in asymmetric catalysis due to fluorine’s electronic effects .

Advanced Research Questions

Q. How do substituents (e.g., fluorine, methyl) influence reactivity in cross-coupling?

- Fluorine : Increases electrophilicity of the aldehyde group, accelerating nucleophilic additions. It also stabilizes transition states via inductive effects, improving coupling efficiency .

- Methyl Group : Steric hindrance at the 4-position may reduce undesired side reactions (e.g., protodeboronation) by shielding the boron center .

Contradiction Note : While some studies suggest methyl groups enhance stability, others report reduced reactivity in sterically crowded systems. Optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂) to mitigate this .

Q. How to troubleshoot low yields in Suzuki-Miyaura reactions using this boronate?

- Common Issues :

- Protodeboronation : Prevented by using degassed solvents and inert atmospheres (N₂/Ar).

- Catalyst Poisoning : Remove trace oxygen or moisture with molecular sieves.

- Byproduct Formation : Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 3:1).

Q. Advanced Optimization :

Q. What computational methods predict electronic properties of this compound?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The aldehyde group’s LUMO (-1.5 eV) facilitates nucleophilic attacks .

- Absolute Hardness (η) : Calculated via η = (I − A)/2, where I = ionization potential and A = electron affinity. Lower η values (~4.5 eV) indicate higher polarizability, relevant for catalyst design .

Q. How to resolve contradictions in crystallographic data for boron-containing compounds?

- Challenge : Boron atoms exhibit disorder in crystal structures due to partial occupancy.

- Solution : Use SHELXL constraints to refine boron positions. Validate with Hirshfeld surface analysis to confirm hydrogen bonding and packing motifs .

Example : For 2-fluoro-4-methyl-5-boronate benzaldehyde, assign anisotropic displacement parameters (ADPs) to boron and adjacent oxygen atoms to improve model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.